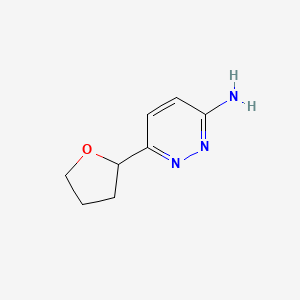

6-(Oxolan-2-yl)pyridazin-3-amine

Descripción

6-(Oxolan-2-yl)pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted at the 6-position with an oxolan-2-yl (tetrahydrofuran-2-yl) group. The pyridazine ring is a six-membered aromatic structure containing two adjacent nitrogen atoms, while the oxolan moiety is a five-membered saturated oxygen-containing ring. The compound is of interest in medicinal chemistry due to the pyridazine scaffold’s prevalence in bioactive molecules, though specific biological data for this derivative remain unreported in the provided evidence .

Propiedades

Fórmula molecular |

C8H11N3O |

|---|---|

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

6-(oxolan-2-yl)pyridazin-3-amine |

InChI |

InChI=1S/C8H11N3O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2,(H2,9,11) |

Clave InChI |

VEFRTWDVRIZTKX-UHFFFAOYSA-N |

SMILES canónico |

C1CC(OC1)C2=NN=C(C=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxolan-2-yl)pyridazin-3-amine typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

Substitution with Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridazine derivative with an oxolane-containing reagent under basic conditions.

Introduction of the Amine Group: The amine group can be introduced through a reductive amination process, where the pyridazine derivative is reacted with an amine source in the presence of a reducing agent.

Industrial Production Methods

Industrial production of 6-(Oxolan-2-yl)pyridazin-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the pyridazine ring or the oxolane group, leading to partially or fully reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 6-(Oxolan-2-yl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme activity, receptor binding, and cellular uptake.

Medicine

In medicinal chemistry, 6-(Oxolan-2-yl)pyridazin-3-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its reactivity and functional groups make it a versatile component in various industrial applications.

Mecanismo De Acción

The mechanism of action of 6-(Oxolan-2-yl)pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and chemical profiles of pyridazin-3-amine derivatives are highly dependent on substituents at the 6-position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Solubility :

- The oxolan-2-yl group in 6-(Oxolan-2-yl)pyridazin-3-amine may improve aqueous solubility compared to aromatic substituents (e.g., 4-methoxyphenyl) due to the oxygen atom’s polarity .

- The pyridin-3-yl analogue (C₉H₈N₄) likely exhibits lower solubility owing to its planar, hydrophobic structure.

Gamma-secretase modulators, such as BPN-15606 (), highlight pyridazine’s role in neurodegenerative disease research, though substituent complexity (e.g., imidazole groups) is critical for activity .

Synthetic Accessibility :

- Derivatives like 6-(Oxan-4-yl)pyridazin-3-amine (C₉H₁₃N₃O) are synthesized via Buchwald-Hartwig cross-coupling, a method applicable to the target compound if halogenated intermediates are available .

- Chloro-triazolo derivatives (e.g., C₅H₄ClN₅) require multi-step cyclization, increasing synthetic complexity .

Crystallography and Stability

- Crystalline Forms: Derivatives such as 6-[(4S)-2-methyl-4-(naphthyl)-tetrahydroisoquinolin-7-yl]pyridazin-3-amine () form stable crystals, enhancing pharmaceutical applicability. The oxolan-2-yl group’s conformation may influence crystal packing and stability .

- Hydrogen Bonding: The amine group in pyridazin-3-amine acts as a hydrogen bond donor, while the oxolan oxygen serves as an acceptor. This contrasts with pyridin-3-yl analogues, where nitrogen participates in π-stacking .

Actividad Biológica

6-(Oxolan-2-yl)pyridazin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C8H10N4O

- Molecular Weight: 178.19 g/mol

- IUPAC Name: 6-(oxolan-2-yl)pyridazin-3-amine

The biological activity of 6-(Oxolan-2-yl)pyridazin-3-amine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxolane ring contributes to the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activities

-

Antimicrobial Activity:

- Studies have demonstrated that 6-(Oxolan-2-yl)pyridazin-3-amine exhibits significant antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

-

Anticancer Properties:

- Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It has shown effectiveness against various cancer cell lines, including breast and lung cancer, by modulating apoptotic pathways and downregulating oncogenes.

-

Anti-inflammatory Effects:

- Preliminary studies suggest that 6-(Oxolan-2-yl)pyridazin-3-amine can reduce inflammation markers in vitro. The compound appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |

| Anticancer | Inhibits proliferation of cancer cells | Induction of apoptosis, cell cycle arrest |

| Anti-inflammatory | Reduces levels of inflammatory cytokines | Inhibition of pro-inflammatory pathways |

Case Studies

-

Antimicrobial Efficacy Study:

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of 6-(Oxolan-2-yl)pyridazin-3-amine against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential. -

Cancer Cell Line Research:

In a study focusing on breast cancer cell lines, treatment with 6-(Oxolan-2-yl)pyridazin-3-amine resulted in a significant decrease in cell viability (p < 0.01) compared to control groups. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting its role as an anticancer agent. -

Inflammation Model Study:

A recent investigation into the anti-inflammatory effects demonstrated that administration of 6-(Oxolan-2-yl)pyridazin-3-amine reduced TNF-alpha levels by approximately 40% in lipopolysaccharide-stimulated macrophages, suggesting its potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.